(1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol
Description
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol is a pyrrolidine-derived compound featuring a pyridinylsulfonyl group at the 1-position and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. This structure is synthesized via sulfonylation of L-prolinol derivatives using pyridin-2-ylsulfonyl chloride under nitrogen-protected conditions, as exemplified in analogous syntheses of sulfonamide-pyrrolidine hybrids .
Properties
IUPAC Name |
(1-pyridin-2-ylsulfonylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c13-8-9-4-3-7-12(9)16(14,15)10-5-1-2-6-11-10/h1-2,5-6,9,13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQRUCXPWHOSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242978 | |
| Record name | 2-Pyrrolidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-68-0 | |
| Record name | 2-Pyrrolidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, 1-(2-pyridinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyridine-2-sulfonyl chloride with pyrrolidine-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Formation of pyrrolidin-2-one derivatives.
Reduction: Formation of pyrrolidin-2-yl sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyridine ring may interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ in sulfonyl substituents, pyrrolidine modifications, and positional isomerism. Key examples include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenylsulfonyl analog (MW 315.32) exhibits enhanced stability and reactivity in nucleophilic substitutions due to the nitro group’s electron-withdrawing effect, achieving an 81% synthesis yield .
- Azido Groups: The 2′-azidobenzenesulfonyl derivative (310.34 Da) serves as a click chemistry precursor, enabling bioconjugation applications .
Spectroscopic and Analytical Data
- NMR Shifts: The hydroxymethyl group in all analogs resonates at δ 3.5–4.0 ppm (¹H NMR), while sulfonyl-linked pyridine protons appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal .
- Mass Spectrometry: HRMS data confirm molecular weights (e.g., [M+H]+ 282.1254 for an azido-phenoxy analog vs. 256.29 for the target compound).
Biological Activity
(1-(Pyridin-2-ylsulfonyl)pyrrolidin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyridine sulfonyl group, which is significant for its biological interactions. Understanding its structure is essential for elucidating its activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further investigation as an antibiotic.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, which may contribute to its therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. This interaction can inhibit certain enzymatic pathways crucial for microbial survival and proliferation.
Antimicrobial Activity
A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses potent antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Enzyme Inhibition Studies
Inhibition assays revealed that this compound effectively inhibits DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), an enzyme crucial for bacterial cell wall synthesis. The IC50 value was determined to be 0.5 mM, indicating a strong inhibitory effect .
Discussion
The biological activity of this compound suggests it may serve as a lead compound in antibiotic development. Its ability to inhibit DapE highlights its potential as a selective antibacterial agent, particularly against Gram-negative bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
